Advanced Pharmacophore Engineering: A Technical Guide to 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1256835-50-3)
Advanced Pharmacophore Engineering: A Technical Guide to 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1256835-50-3)
Executive Summary
In contemporary structure-based drug design (SBDD), the identification and optimization of privileged scaffolds are paramount. 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine (CAS 1256835-50-3) is a highly versatile molecular building block widely utilized in the development of targeted therapeutics, particularly kinase inhibitors[1][2]. Acting as a bioisostere for purine bases (adenine and guanine), the 1H-pyrazolo[3,4-b]pyridine core is uniquely capable of forming bidentate hydrogen bonds within the ATP-binding hinge region of various kinases[2][3].
This whitepaper provides an in-depth analysis of this specific building block, detailing its structural rationale, synthetic methodologies, and integration into high-throughput biological screening workflows.
Physicochemical & Structural Profiling
Before integrating this building block into a larger Active Pharmaceutical Ingredient (API), it is critical to understand its baseline physicochemical properties. The presence of the 5-methoxy and 3-methyl groups significantly alters the electronic distribution and lipophilicity of the core scaffold compared to the unsubstituted parent compound.
Table 1: Chemical Identity and Properties [1]
| Parameter | Value / Description |
| Chemical Name | 5-Methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine |
| CAS Registry Number | 1256835-50-3 |
| Molecular Formula | C₈H₉N₃O |
| Molecular Weight | 163.18 g/mol |
| SMILES String | COC1=CC2=C(C)NN=C2N=C1 |
| Key Functional Groups | Pyrazole (H-bond donor/acceptor), Pyridine (H-bond acceptor, |
Mechanistic Rationale: The Pyrazolo[3,4-b]pyridine Scaffold
ATP-Competitive Hinge Binding
The primary utility of the 1H-pyrazolo[3,4-b]pyridine scaffold lies in its ability to mimic the adenine ring of ATP[3]. The N1-H of the pyrazole acts as a strict hydrogen bond donor, while the N7 of the pyridine (or N2 of the pyrazole, depending on the tautomeric state and binding mode) acts as a hydrogen bond acceptor[2][4]. This donor-acceptor pair anchors the molecule to the backbone amides of the kinase hinge region (e.g., interacting with residues like Ala or Cys, depending on the target kinase).
The Role of the 5-Methoxy and 3-Methyl Substituents
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3-Methyl Vector : The methyl group at the C3 position provides a critical steric vector. In many kinases, this position projects into the hydrophobic pocket adjacent to the gatekeeper residue. By occupying this space, the 3-methyl group enhances binding affinity and can drive selectivity against kinases with bulky gatekeeper mutations[4][5].
-
5-Methoxy Vector : The methoxy group at the C5 position serves a dual purpose. Electronically, it enriches the electron density of the pyridine ring, strengthening its ability to engage in
stacking interactions with aromatic residues (such as Phenylalanine) in the catalytic cleft[6]. Sterically, it increases the overall lipophilicity (LogP) of the fragment, driving it deeper into hydrophobic pocket II of the kinase domain.
Caption: ATP-competitive binding mechanism of pyrazolo[3,4-b]pyridines at the kinase hinge region.
Synthetic Methodologies & Validation Protocols
To incorporate CAS 1256835-50-3 into complex APIs, researchers typically rely on cyclization strategies or cross-coupling reactions. Below is a self-validating protocol for the de novo construction of highly substituted pyrazolo[3,4-b]pyridines using a Lewis acid-catalyzed cyclization approach[3][7].
Protocol 1: ZrCl₄-Catalyzed Cyclization of Pyrazolo[3,4-b]pyridines
Causality Note: Zirconium tetrachloride (ZrCl₄) is selected over traditional Brønsted acids because it acts as a highly oxophilic Lewis acid. It selectively activates the carbonyl oxygen of the unsaturated ketone, facilitating a rapid Michael addition by the weakly nucleophilic 5-aminopyrazole without causing degradation of the sensitive nitrogen-rich core[7].
Reagents & Materials:
-
3-Methyl-1H-pyrazol-5-amine (1.0 eq)
-
Substituted
-unsaturated ketone (1.1 eq) -
ZrCl₄ (10 mol% catalytic amount)
-
Anhydrous Ethanol (Solvent)
Step-by-Step Procedure:
-
Preparation : In an oven-dried, argon-purged 50 mL round-bottom flask, dissolve 3-methyl-1H-pyrazol-5-amine (10 mmol) and the target
-unsaturated ketone (11 mmol) in 20 mL of anhydrous ethanol. -
Catalyst Addition : Add ZrCl₄ (1 mmol, 10 mol%) in one portion. Critical Step: Ensure the environment is strictly anhydrous during addition, as ZrCl₄ is highly hygroscopic and will hydrolyze to inactive ZrOCl₂ in the presence of water.
-
Reflux : Equip the flask with a reflux condenser and heat the mixture to 80°C for 4–6 hours. Monitor the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1) until the starting pyrazole is completely consumed.
-
Workup : Cool the mixture to room temperature and quench with 10 mL of saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
-
Validation : Confirm the cyclization via ¹H NMR. The disappearance of the vinylic protons of the ketone and the appearance of the characteristic pyridine ring protons (δ 7.2–8.5 ppm) validate the formation of the pyrazolo[3,4-b]pyridine core[5][7].
In Vitro Screening & Biological Evaluation Workflow
Once the 5-methoxy-3-methyl-1H-pyrazolo[3,4-b]pyridine derivative is synthesized, it must be evaluated for target engagement. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this due to its low background noise and high throughput capabilities.
Protocol 2: TR-FRET Kinase Inhibition Assay
Causality Note: The assay buffer utilizes HEPES to maintain a stable physiological pH (7.5), while DTT is included to prevent the oxidation of critical catalytic cysteine residues within the kinase domain. Tween-20 is added to prevent non-specific hydrophobic adsorption of the highly lipophilic pyrazolo[3,4-b]pyridine derivatives to the polystyrene microplate walls.
Step-by-Step Procedure:
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the synthesized pyrazolo[3,4-b]pyridine derivative in 100% DMSO.
-
Reaction Assembly : In a 384-well low-volume plate, add 2 µL of the compound (final DMSO concentration 1%). Add 4 µL of the target kinase (e.g., FGFR1 or TRKA) diluted in Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Incubation : Incubate the compound-kinase mixture at room temperature for 15 minutes to allow the bidentate hinge-binding equilibrium to establish.
-
Initiation : Add 4 µL of an ATP/Substrate peptide mix to initiate the reaction. The ATP concentration should be set at the empirical
for the specific kinase to ensure the assay is sensitive to ATP-competitive inhibitors. -
Detection : After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and halt catalysis) and the Europium-labeled anti-phospho antibody.
-
Readout & Analysis : Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.
Caption: End-to-end workflow from pyrazolo[3,4-b]pyridine synthesis to biological screening.
Comparative Kinase Inhibition Data
Derivatives based on the pyrazolo[3,4-b]pyridine core have demonstrated profound efficacy across a wide spectrum of oncological targets. Table 2 summarizes the established activity profiles of advanced derivatives sharing this core topology.
Table 2: Representative Kinase Targets for Pyrazolo[3,4-b]pyridine Derivatives
| Target Kinase | Disease Indication | Typical IC₅₀ Range | Key Structural Interaction | Source |
| FGFR1-3 | Squamous Cell Lung Cancer | 1.5 – 15 nM | N1-H donates to hinge; C3-substituent occupies gatekeeper pocket. | [4] |
| TRKA | NTRK-Fusion Solid Tumors | 26 – 60 nM | Pyridine ring engages in | [6] |
| CDK2 | Various Malignancies | 10 – 100 nM | Bidentate binding to Leu83 in the hinge region. | [5] |
| PIM1 | Hematological Cancers | 5 – 50 nM | Dual inhibition alongside CDK2 via optimized C4/C6 vectors. | [5] |
References
-
[1] Matrix Fine Chemicals. Molecules PDF - Matrix Fine Chemicals (Catalog Id: MM1256835503N20). Retrieved from:[Link]
-
[3] National Institutes of Health (PMC). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from:[Link]
-
[7] MDPI. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from:[Link]
-
[2] PubMed / Taylor & Francis. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Retrieved from:[Link]
-
[4] ACS Medicinal Chemistry Letters. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Retrieved from:[Link]
-
[5] Taylor & Francis. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Retrieved from:[Link]
-
[6] RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from:[Link]
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